1-Octadecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride
Overview
Description
1-Octadecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride is a quaternary ammonium compound. It is known for its surfactant properties and is commonly used in various industrial and scientific applications. The compound has a molecular formula of C22H48ClNO2 and is often utilized for its ability to reduce surface tension in solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Octadecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride typically involves the reaction of octadecylamine with ethylene oxide and methyl chloride. The process can be summarized as follows:
Reaction with Ethylene Oxide: Octadecylamine reacts with ethylene oxide to form N,N-bis(2-hydroxyethyl)octadecylamine.
Quaternization: The resulting compound is then quaternized with methyl chloride to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled temperature and pressure conditions. The reaction is typically catalyzed by a base such as sodium hydroxide to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
1-Octadecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Substitution: The chloride ion can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Substitution Reagents: Silver nitrate or sodium sulfate can facilitate the substitution of the chloride ion.
Major Products
Oxidation: Produces carbonyl derivatives such as aldehydes or ketones.
Substitution: Results in the formation of new quaternary ammonium salts with different anions.
Scientific Research Applications
1-Octadecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.
Biology: Employed in cell culture media to enhance cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the formulation of detergents, fabric softeners, and antistatic agents.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. It reduces surface tension by aligning at the interface of aqueous and non-aqueous phases. This alignment disrupts the cohesive forces between molecules, leading to increased solubility and dispersion of compounds. The molecular targets include cell membranes and hydrophobic surfaces, where it can alter permeability and interaction dynamics.
Comparison with Similar Compounds
Similar Compounds
- 1-Octadecanaminium, N-(carboxymethyl)-N,N-bis(2-hydroxyethyl)-, inner salt
- Octadecanamide, N,N-bis(2-hydroxyethyl)-, acetate
Uniqueness
1-Octadecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride is unique due to its specific combination of a long hydrophobic alkyl chain and hydrophilic quaternary ammonium group. This structure provides it with excellent surfactant properties, making it highly effective in reducing surface tension and enhancing solubility in various applications.
Properties
IUPAC Name |
bis(2-hydroxyethyl)-methyl-octadecylazanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H50NO2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(2,20-22-25)21-23-26;/h25-26H,3-23H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZSZZWHCFLFSP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(CCO)CCO.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H50ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041276 | |
Record name | 1-Octadecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0041276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3010-24-0 | |
Record name | Bis(2-hydroxyethyl)methyloctadecylammonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3010-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Octadecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003010240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Octadecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Octadecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0041276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Octadecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-OCTADECANAMINIUM, N,N-BIS(2-HYDROXYETHYL)-N-METHYL-, CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B42N5JG81H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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